molecular formula C6H7ClN2O B3230523 2,4-Diamino-6-chlorophenol CAS No. 13066-98-3

2,4-Diamino-6-chlorophenol

Cat. No.: B3230523
CAS No.: 13066-98-3
M. Wt: 158.58 g/mol
InChI Key: AQJBLNAGBSEMDU-UHFFFAOYSA-N
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Description

2,4-Diamino-6-chlorophenol is an organic compound with the molecular formula C6H7ClN2O It is a chlorinated derivative of phenol, featuring two amino groups at the 2 and 4 positions and a chlorine atom at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-chlorophenol can be synthesized through several methods. One common approach involves the chlorination of 2,4-diaminophenol. The reaction typically uses chlorine gas or sodium hypochlorite as the chlorinating agent under controlled conditions to ensure selective chlorination at the 6 position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2,4-Diamino-6-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-chlorophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminophenol: Lacks the chlorine atom, resulting in different chemical properties.

    2,6-Diamino-4-chlorophenol: Has the chlorine atom at a different position, affecting its reactivity.

    4-Amino-2-chlorophenol: Contains only one amino group, leading to distinct chemical behavior.

Uniqueness

2,4-Diamino-6-chlorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-diamino-6-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBLNAGBSEMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-6-chlorophenol
Reactant of Route 2
2,4-Diamino-6-chlorophenol
Reactant of Route 3
2,4-Diamino-6-chlorophenol
Reactant of Route 4
2,4-Diamino-6-chlorophenol
Reactant of Route 5
2,4-Diamino-6-chlorophenol
Reactant of Route 6
2,4-Diamino-6-chlorophenol

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